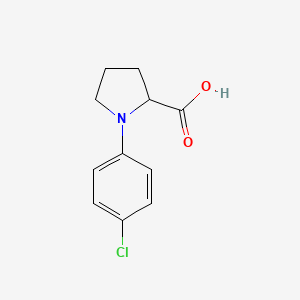![molecular formula C32H21NO4S2 B12503101 10,16-diphenyl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12503101.png)
10,16-diphenyl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,16-diphenyl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide is a complex organic compound known for its unique structural properties. This compound is characterized by its pentacyclic framework, which includes sulfur, nitrogen, and oxygen atoms, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 10,16-diphenyl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. The synthetic routes typically involve cyclization reactions under controlled conditions, using reagents such as sulfur and nitrogen sources. Industrial production methods may employ catalytic processes to enhance yield and efficiency .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Wissenschaftliche Forschungsanwendungen
10,16-diphenyl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its unique structural properties. In medicine, it may be explored for its potential use in drug development. Industrial applications include its use as a catalyst or intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of sulfur, nitrogen, and oxygen atoms in its structure allows it to participate in various biochemical reactions. These interactions can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and other biological effects .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 10,16-diphenyl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide stands out due to its unique pentacyclic structure and the presence of multiple functional groups. Similar compounds include dinaphtho[2,1-d:1’,2’-f][1,3,2]dithiazepine and (S)-1,1’-binaphthyl-2,2’-disulfonimide, which share some structural features but differ in their specific functional groups and applications .
Eigenschaften
Molekularformel |
C32H21NO4S2 |
|---|---|
Molekulargewicht |
547.6 g/mol |
IUPAC-Name |
10,16-diphenyl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide |
InChI |
InChI=1S/C32H21NO4S2/c34-38(35)31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(22-13-5-2-6-14-22)32(30)39(36,37)33-38/h1-20,33H |
InChI-Schlüssel |
PWYCHXXYIJOTQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2S(=O)(=O)NS(=O)(=O)C5=C4C6=CC=CC=C6C=C5C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propyl 5-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503025.png)
![8-[(4-ethylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B12503035.png)
![Propyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503040.png)
![N-[1-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B12503046.png)

![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-phenylethyl)acetamide](/img/structure/B12503051.png)

![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B12503064.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}[3,5-bis(trifluoromethyl)phenyl]methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12503078.png)
![7-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)heptanoic acid](/img/structure/B12503084.png)
![N-(2,4-Dimethylphenyl)-4-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-1,4-diazepane-1-carboxamide](/img/structure/B12503092.png)
![Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503095.png)
